Field: Microbiology
Summary of Application: Octanal 2,4-dinitrophenylhydrazone is used as an analytical standard to test its efficacy against various bacterial strains. These include penicillin-resistant S.
Results or Outcomes: The minimum inhibitory concentrations (MIC) of the compound were determined, and its efficacy against pneumococcal infections was evaluated in local infection and mouse sepsis models.
Field: Analytical Chemistry
Summary of Application: A modified derivatization procedure was proposed, reliant on the formation of a stable DNPH-glucose derivative, to aid in the spectrophotometric analysis of glucose.
Methods of Application: The derivatization procedure was customized to perform the product work-up step under acidic conditions.
Results or Outcomes: The annealed structure of the titled compound was verified by 1 NMR, 13 C-NMR, HMBC, and X-ray crystallography.
Octanal 2,4-dinitrophenylhydrazone is a chemical compound formed from the reaction of octanal, an aldehyde, with 2,4-dinitrophenylhydrazine. It has the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of approximately 308.33 g/mol . This compound typically appears as a yellow to orange crystalline solid, which is characteristic of many derivatives formed from the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine .
The formation of octanal 2,4-dinitrophenylhydrazone occurs through a condensation reaction where water is eliminated. The general reaction can be represented as follows:
This reaction exemplifies a nucleophilic addition-elimination mechanism, where the nitrogen from the hydrazine attacks the carbonyl carbon of octanal, leading to the formation of the hydrazone . The resulting product can be characterized by its distinct melting point and color.
The synthesis of octanal 2,4-dinitrophenylhydrazone involves a two-step process:
Octanal 2,4-dinitrophenylhydrazone is primarily used in organic chemistry for the identification and characterization of aldehydes and ketones. Its formation indicates the presence of carbonyl groups in samples during qualitative analysis. The distinctive melting point of the resultant hydrazone aids in confirming the identity of the original carbonyl compound . Additionally, it serves as a precursor in various synthetic pathways for more complex organic molecules.
Interaction studies involving octanal 2,4-dinitrophenylhydrazone typically focus on its reactivity with other functional groups. The compound does not react with alcohols or carboxylic acids due to steric hindrance and resonance stabilization that prevent nucleophilic attack on their carbonyl groups . Such studies are crucial for understanding its behavior in complex mixtures and its potential applications in analytical chemistry.
Several compounds are structurally or functionally similar to octanal 2,4-dinitrophenylhydrazone. These include:
Compound | Molecular Formula | Unique Features |
---|---|---|
Octanal 2,4-Dinitrophenylhydrazone | C₁₄H₂₀N₄O₄ | Derived from octanal; used for carbonyl detection |
Nonanal 2,4-Dinitrophenylhydrazone | C₁₁H₁₈N₄O₄ | Similar reactivity; longer carbon chain |
Decanal 2,4-Dinitrophenylhydrazone | C₁₃H₂₀N₄O₄ | Longer chain than octanal; similar applications |
Hexanal 2,4-Dinitrophenylhydrazone | C₇H₁₂N₄O₄ | Shorter chain; used in similar qualitative tests |
Octanal 2,4-dinitrophenylhydrazone stands out due to its specific formation from octanal and its unique melting point characteristics that allow for precise identification among other hydrazones. Its applications in analytical chemistry make it particularly valuable compared to other derivatives that may not exhibit such distinct properties.